

An In-depth Technical Guide to 1-Bromo-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-fluoro-5-iodobenzene

Cat. No.: B1273634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for **1-Bromo-3-fluoro-5-iodobenzene**. This tri-substituted benzene derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures. Due to the limited availability of extensive experimental data for this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for its chemical behavior and characteristics.

Core Molecular Data

1-Bromo-3-fluoro-5-iodobenzene, with the CAS Number 845866-85-5, is a halogenated aromatic compound. Its structure features a benzene ring substituted with a bromine, a fluorine, and an iodine atom at the 1, 3, and 5 positions, respectively. This substitution pattern leads to a unique electronic and steric environment on the aromatic ring, influencing its reactivity and physical properties.

Physicochemical Properties

Quantitative data for **1-Bromo-3-fluoro-5-iodobenzene** and its related isomers are summarized in the table below. It is important to note that some of the data for the target compound are predicted values.

Property	1-Bromo-3-fluoro-5-iodobenzene	1-Bromo-3-fluoro-4-iodobenzene	1-Bromo-3-chloro-5-iodobenzene
CAS Number	845866-85-5[1][2]	105931-73-5	13101-40-1[3]
Molecular Formula	C ₆ H ₃ BrFI[2]	C ₆ H ₃ BrFI	C ₆ H ₃ BrClI[3]
Molecular Weight	300.89 g/mol [2]	300.90 g/mol	317.35 g/mol [3]
Melting Point	Not available	34-38 °C	79.7-82.1 °C[4]
Boiling Point	242.0 ± 25.0 °C (Predicted)[2]	Not available	Not available
Density	2.281 ± 0.06 g/cm ³ (Predicted)[2]	Not available	Not available
Appearance	Not available	White crystals[5]	Dark brown crystals[4]

Spectroscopic Data Overview

Detailed experimental spectroscopic data for **1-Bromo-3-fluoro-5-iodobenzene** is not readily available in the public domain. However, based on the analysis of related polyhalogenated benzenes, the following spectral characteristics can be anticipated.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, the coupling constants between the aromatic protons are expected to be small. The chemical shifts will be influenced by the through-space and through-bond electronic effects of the three different halogen substituents.
- ¹³C NMR:** The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity and substitution position of the halogens.
- ¹⁹F NMR:** A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic ring (around 3100-3000 cm^{-1}), C=C stretching vibrations of the benzene ring (in the 1600-1450 cm^{-1} region), and C-H out-of-plane bending vibrations, which are indicative of the substitution pattern. The C-Br, C-F, and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be complex due to the presence of bromine (isotopes ^{79}Br and ^{81}Br) and chlorine (in related compounds). Fragmentation patterns will likely involve the sequential loss of the halogen atoms, with the C-I bond being the weakest and thus most likely to cleave first, followed by the C-Br bond.

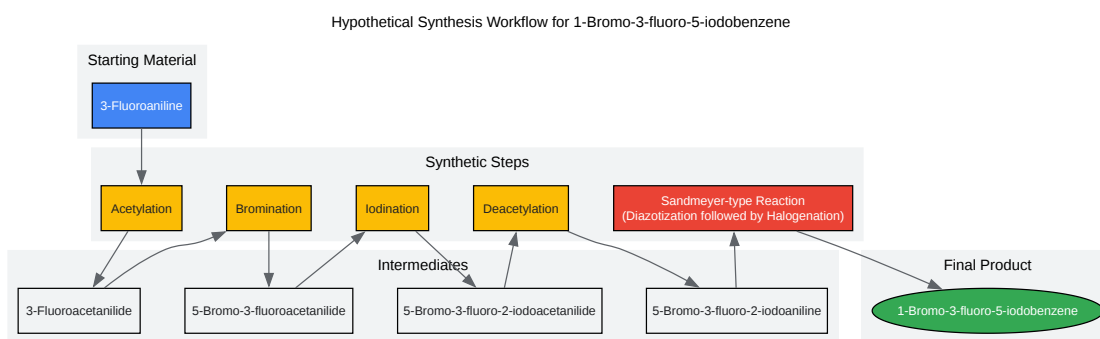
Synthesis and Reactivity

The synthesis of **1-Bromo-3-fluoro-5-iodobenzene** is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of polyhalogenated benzenes. A common strategy involves a multi-step synthesis starting from a readily available substituted aniline.^[4]

The reactivity of **1-Bromo-3-fluoro-5-iodobenzene** is dictated by the different halogen substituents. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), followed by the bromine atom. This differential reactivity allows for selective functionalization of the molecule at different positions, making it a versatile synthon for the construction of complex organic molecules.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **1-Bromo-3-fluoro-5-iodobenzene** is not available, a general multi-step synthetic workflow is presented below. This hypothetical protocol is based on common organic chemistry transformations used for the synthesis of similar polyhalogenated aromatic compounds.^[4]



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Caption: Hypothetical multi-step synthesis of **1-Bromo-3-fluoro-5-iodobenzene**.

Methodology for a Key Step (Illustrative Example: Bromination):

- **Dissolution:** Dissolve the starting material (e.g., 3-fluoroacetanilide) in a suitable solvent, such as glacial acetic acid.
- **Reagent Addition:** Slowly add a brominating agent (e.g., a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature, often at or below room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine. Precipitate the product by adding water.

- Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent or solvent mixture to obtain the pure brominated intermediate.

Safety and Handling

1-Bromo-3-fluoro-5-iodobenzene is expected to be a hazardous chemical.^[1] Based on the safety data for related compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[1] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.^[1]

Applications in Research and Drug Development

Polyhalogenated benzenes are crucial building blocks in medicinal chemistry and materials science. The distinct reactivity of the different halogen atoms in **1-Bromo-3-fluoro-5-iodobenzene** allows for its use in sequential, site-selective cross-coupling reactions. This enables the synthesis of complex, highly substituted aromatic compounds that are often key scaffolds in the development of new pharmaceutical agents and functional materials. The presence of a fluorine atom can also be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-fluoro-5-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273634#1-bromo-3-fluoro-5-iodobenzene-molecular-structure>]

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